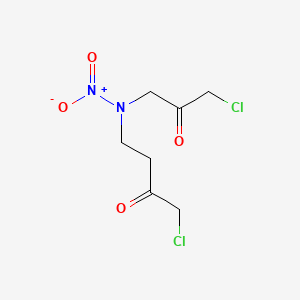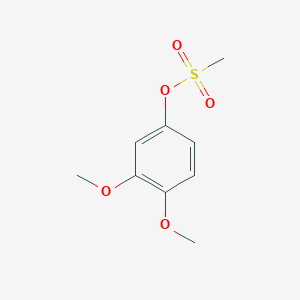
(Octanoato-O)oxoaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octanoato-O)oxoaluminium is a chemical compound with the molecular formula C8H15AlO3 and a molecular weight of 186.19 g/mol . It is an organoaluminium compound, which means it contains a bond between carbon and aluminium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octanoato-O)oxoaluminium typically involves the reaction of aluminium compounds with octanoic acid. One common method is the reaction of aluminium isopropoxide with octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(Octanoato-O)oxoaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The octanoate group can be substituted with other ligands, leading to the formation of new organoaluminium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminium hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield aluminium oxide, while substitution reactions can produce a variety of new organoaluminium compounds with different properties and applications .
Wissenschaftliche Forschungsanwendungen
(Octanoato-O)oxoaluminium has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (Octanoato-O)oxoaluminium involves its ability to form stable complexes with various molecules. This property is utilized in its applications as a catalyst and in drug delivery systems. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (Octanoato-O)oxoaluminium include:
Aluminium isopropoxide: Used in similar catalytic applications and as a precursor in the synthesis of other organoaluminium compounds.
Aluminium tri-sec-butoxide: Another organoaluminium compound with applications in organic synthesis and materials science.
Uniqueness
This compound is unique due to its specific structure and the presence of the octanoate group, which imparts distinct properties and reactivity compared to other organoaluminium compounds. Its ability to form stable complexes with a wide range of molecules makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
15796-28-8 |
|---|---|
Molekularformel |
C8H15AlO3 |
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
oxoalumanyl octanoate |
InChI |
InChI=1S/C8H16O2.Al.O/c1-2-3-4-5-6-7-8(9)10;;/h2-7H2,1H3,(H,9,10);;/q;+1;/p-1 |
InChI-Schlüssel |
FQNBRCOQXUOHME-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC(=O)O[Al]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
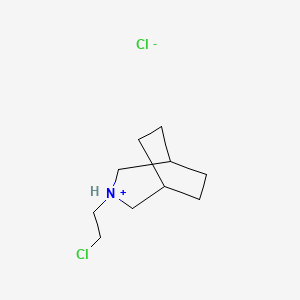

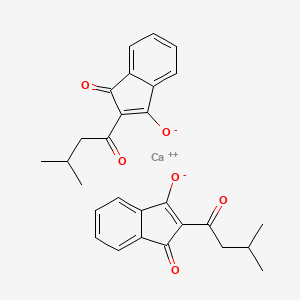
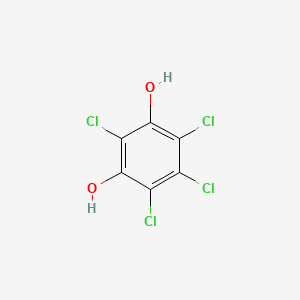


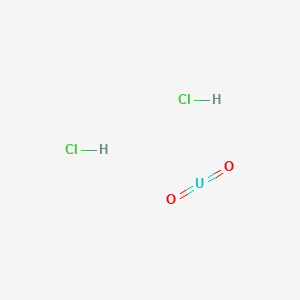
![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

